molecular formula C13H14ClN3O B2681860 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide CAS No. 318237-84-2

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2681860
CAS RN: 318237-84-2
M. Wt: 263.73
InChI Key: JXVOQNKTZWMVBJ-UHFFFAOYSA-N
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Description

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative. Pyrazoles are an important class of five-membered heterocyclic compounds that are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . A series of N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using appropriate synthetic route .


Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds and reactions in different media .


Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Scientific Research Applications

Antiparasitic Activity

The compound has shown promise as an antiparasitic agent. A molecular simulation study demonstrated its potent in vitro antipromastigote activity. Specifically, it binds favorably to the active site of LmPTR1 , a protein associated with parasitic protozoa. The binding free energy is notably low (−9.8 kcal/mol), suggesting potential efficacy against parasitic infections .

Fungicidal Properties

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide: has been investigated as a fungicide. Specifically, a derivative called Furametpyr exhibits both curative and preventative activity against basidiomycete fungi. It acts rapidly (within two days of application) and maintains good residual activity in paddy fields .

Mechanism of Action

Target of Action

The primary targets of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

The exact mode of action of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .

Biochemical Pathways

The specific biochemical pathways affected by 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .

Result of Action

The molecular and cellular effects of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes, and inhalation of its dust or solution should be avoided . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought .

properties

IUPAC Name

5-chloro-N,N,1-trimethyl-3-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-16(2)13(18)10-11(15-17(3)12(10)14)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOQNKTZWMVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide

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